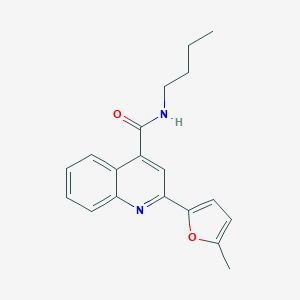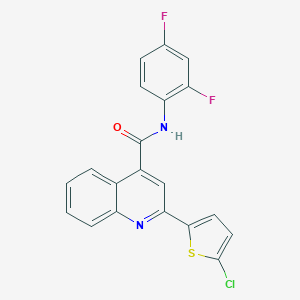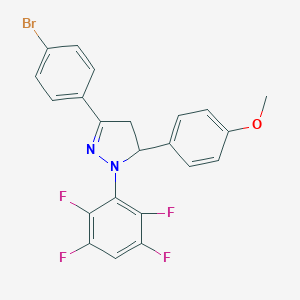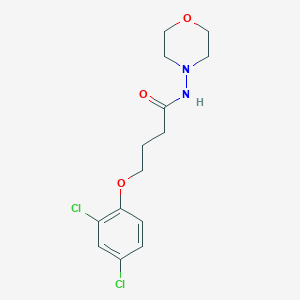![molecular formula C36H26N4O4 B330553 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330553.png)
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with furyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furyl intermediates, followed by their coupling through amide bond formation.
Preparation of 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid: This intermediate can be synthesized via a Friedländer synthesis, where an appropriate aniline derivative reacts with a ketone in the presence of an acid catalyst.
Formation of the amide bond: The carboxylic acid group of 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-aminophenyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl and quinoline rings can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
科学研究应用
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a probe to study the binding interactions with various biomolecules, including proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
作用机制
The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for cell division.
相似化合物的比较
Similar Compounds
- 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid
- 3-aminophenyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Uniqueness
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to its dual quinoline and furyl moieties, which confer distinct electronic and steric properties. This makes it particularly effective in binding to biological targets and exhibiting diverse chemical reactivity.
属性
分子式 |
C36H26N4O4 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
2-(5-methylfuran-2-yl)-N-[3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C36H26N4O4/c1-21-14-16-33(43-21)31-19-27(25-10-3-5-12-29(25)39-31)35(41)37-23-8-7-9-24(18-23)38-36(42)28-20-32(34-17-15-22(2)44-34)40-30-13-6-4-11-26(28)30/h3-20H,1-2H3,(H,37,41)(H,38,42) |
InChI 键 |
SVLVAIVVPSHNCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(O7)C |
规范 SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(O7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-(3-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330474.png)

![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330477.png)

![2-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330479.png)

![1-[(2-Chloro-3-pyridinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B330483.png)
![2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B330485.png)
![5-(3-Chloro-4,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330488.png)
![2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330490.png)
![(4-Benzylpiperidin-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B330491.png)
![2-(4-Ethoxyphenyl)-4-[(2-ethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B330493.png)
